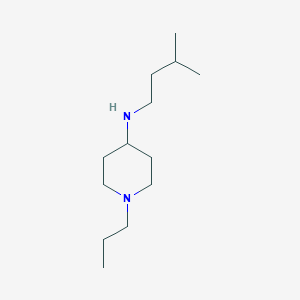
N-(3-methylbutyl)-1-propylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbutyl)-1-propylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylbutyl group and a propyl group. Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
The synthesis of N-(3-methylbutyl)-1-propylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-propylpiperidin-4-amine with 3-methylbutyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by extraction and purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
N-(3-methylbutyl)-1-propylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Hydrolysis: Acidic or basic hydrolysis can be used to break down the compound into its constituent amines and alcohols.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbutyl)-1-propylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-methylbutyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-(3-methylbutyl)-1-propylpiperidin-4-amine can be compared with other piperidine derivatives such as:
N-(3-methylbutyl)-1-methylpiperidin-4-amine: Similar structure but with a methyl group instead of a propyl group.
N-(3-methylbutyl)-1-ethylpiperidin-4-amine: Similar structure but with an ethyl group instead of a propyl group.
N-(3-methylbutyl)-1-butylpiperidin-4-amine: Similar structure but with a butyl group instead of a propyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their alkyl substituents.
Eigenschaften
Molekularformel |
C13H28N2 |
|---|---|
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
N-(3-methylbutyl)-1-propylpiperidin-4-amine |
InChI |
InChI=1S/C13H28N2/c1-4-9-15-10-6-13(7-11-15)14-8-5-12(2)3/h12-14H,4-11H2,1-3H3 |
InChI-Schlüssel |
IDDPEAWDVZBCBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC(CC1)NCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


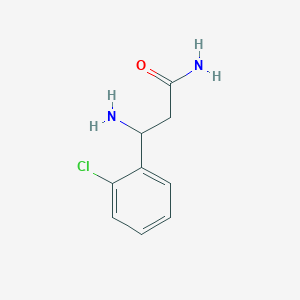
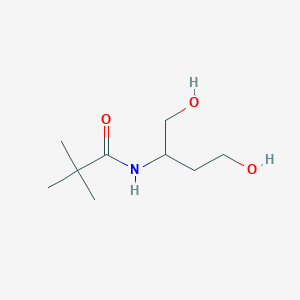
![2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13243952.png)
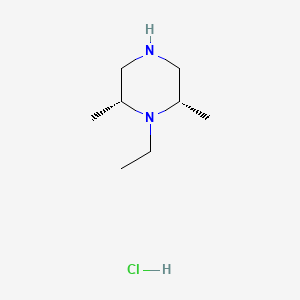
amine](/img/structure/B13243971.png)
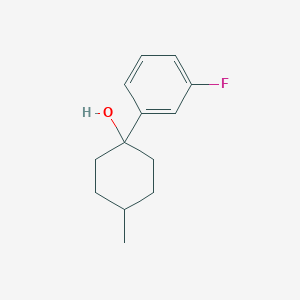
![5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13243980.png)
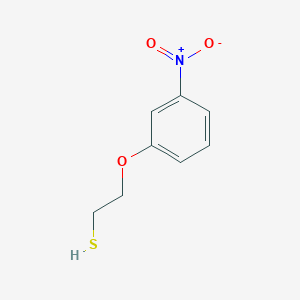

![1-[(2S)-Piperidin-2-yl]ethan-1-one](/img/structure/B13244003.png)

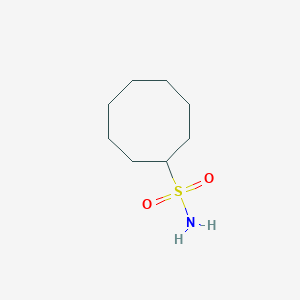
![2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13244028.png)
![2-{[1-(2,4-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13244044.png)
